N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester
Overview
Description
N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C23H26F2N2O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Hydrolysis Applications : The compound has been studied for its enzymatic hydrolysis properties. For instance, the hydrolysis of methyl d,l-3,3-difluorophenyl alanate and its derivatives by subtilisin, resulting in the formation of 3,3-difluoro-l-amino acids or N-acetylamino acids, demonstrates the compound's potential in enzymatic reactions and synthesis of specific amino acids (Ayi, Guedj, & Septe, 1995).
Synthesis of Amino Acids and Derivatives : Research on the synthesis of N-[(6-diphenylmethylthio)-9-purinyl]acetylamino acids and N-(6-thio-9-purinyl)acetylamino acids demonstrates the applicability of similar compounds in the preparation of complex amino acid derivatives (Kaverzneva, Kiseleva, & Deeva, 1971).
Chiral Stationary Phases for Chromatography : The compound's derivatives have been used in the preparation of novel brush-type chiral stationary phases. These phases are crucial for enantioselective separations in chromatography, highlighting the compound's role in analytical chemistry (Qi, 2015).
Coordination Chemistry and Metal Complexes : Studies on complexes of palladium(II) with C-phenylglycine and its derivatives, including cyclopalladation of N,N-dimethyl-C-phenylglycine ethyl ester, show the compound's potential in coordination chemistry and the formation of metal complexes (Ryabov, Polyakov, & Yatsimirsky, 1984).
Medicinal Chemistry and Drug Development : The compound has been investigated in the context of Alzheimer's disease. As a γ-secretase inhibitor, it reduces beta-amyloid peptide levels in the brain, suggesting its potential in the development of treatments for neurodegenerative diseases (Dovey et al., 2000).
Regenerative Medicine and Stem Cell Research : The compound, as a γ-secretase inhibitor, has been used in studies related to embryonic stem cell differentiation into intestinal lineages. This highlights its role in stem cell research and potential applications in regenerative medicine (Ogaki, Shiraki, Kume, & Kume, 2013).
Properties
IUPAC Name |
tert-butyl 2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJXYEABWRJFSP-PVCZSOGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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